Cas no 127733-92-0 (2-(Dioctadecylcarbamoyl)benzoic acid)

2-(Dioctadecylcarbamoyl)benzoic acid is a synthetic organic compound with potential applications in pharmaceuticals and materials science. It features a hydrophobic carbamate group and a benzoic acid core, offering improved solubility and stability. This compound exhibits unique chemical properties that make it suitable for various research and industrial applications.
2-(Dioctadecylcarbamoyl)benzoic acid structure
127733-92-0 structure
Product name:2-(Dioctadecylcarbamoyl)benzoic acid
CAS No:127733-92-0
MF:C44H79NO3
MW:670.10296
MDL:MFCD11041077
CID:91632
PubChem ID:12011835

2-(Dioctadecylcarbamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Dioctadecylcarbamoyl)benzoic acid
    • Di(hydrogenated tallow) phthalic acid amide
    • DIHYDROGENATED TALLOW PHTHALIC ACID AMIDE
    • N,N-Bis(hydrogenated tallow alkyl)-2-(aminocarbonyl)benzoic acid
    • Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
    • Q27261276
    • NS00020716
    • 87787-81-3
    • DTXSID9072943
    • 5552GSZ9LI
    • Benzoic acid, 2-[(dioctadecylamino)carbonyl]-
    • 127733-92-0
    • Distearyl phthalamic acid
    • 2-(Dioctadecylcarbamoyl)benzoicacid
    • DISTEARYL PHTHALIC ACID AMIDE [INCI]
    • 2-(dioctadecylamino)carbonylbenzoic acid
    • Benzoic acid, 2-((dioctadecylamino)carbonyl)-
    • SCHEMBL8659026
    • UNII-5552GSZ9LI
    • MDL: MFCD11041077
    • Inchi: InChI=1S/C44H79NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45(43(46)41-37-33-34-38-42(41)44(47)48)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3,(H,47,48)
    • InChI Key: QWZDGDRJLIDZKT-UHFFFAOYSA-N
    • SMILES: C(N(CCCCCCCCCCCCCCCCCC)C(C1C=CC=CC=1C(O)=O)=O)CCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 669.60600
  • Monoisotopic Mass: 669.60599538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 36
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: 18.6

Experimental Properties

  • PSA: 57.61000
  • LogP: 14.35000

2-(Dioctadecylcarbamoyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
097243-5g
2-(Dioctadecylcarbamoyl)benzoic acid, 95+%
127733-92-0 95+%
5g
$756.00 2023-09-10
Alichem
A019094100-10g
2-(Dioctadecylcarbamoyl)benzoic acid
127733-92-0 95%
10g
478.40 USD 2021-05-31
Aaron
AR000Y1Q-25g
Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
127733-92-0 99%
25g
$32.00 2023-12-16
Aaron
AR000Y1Q-100g
Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
127733-92-0 99%
100g
$56.00 2023-12-16
A2B Chem LLC
AA43026-100g
Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
127733-92-0 99%
100g
$45.00 2024-01-04
Ambeed
A295475-5g
2-(Dioctadecylcarbamoyl)benzoic acid
127733-92-0 95+%
5g
$375.0 2024-04-25
Crysdot LLC
CD12156090-5g
2-(Dioctadecylcarbamoyl)benzoic acid
127733-92-0 95+%
5g
$353 2024-07-23
Matrix Scientific
097243-1g
2-(Dioctadecylcarbamoyl)benzoic acid, 95+%
127733-92-0 95+%
1g
$284.00 2023-09-10
1PlusChem
1P000XTE-500g
Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
127733-92-0 99%
500g
$76.00 2023-12-25
1PlusChem
1P000XTE-25g
Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
127733-92-0 99%
25g
$36.00 2023-12-25

2-(Dioctadecylcarbamoyl)benzoic acid Related Literature

Additional information on 2-(Dioctadecylcarbamoyl)benzoic acid

Introduction to 2-(Dioctadecylcarbamoyl)benzoic acid (CAS No. 127733-92-0)

2-(Dioctadecylcarbamoyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 127733-92-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carboxylic acid derivatives and features a unique structure consisting of a benzoic acid core functionalized with a dioctadecylcarbamoyl group. The long hydrocarbon chain in the substituent enhances its solubility in non-polar solvents, making it a valuable candidate for various applications, particularly in drug delivery systems and bioimaging techniques.

The dioctadecylcarbamoyl moiety contributes to the compound's amphiphilic nature, allowing it to interact effectively with both hydrophobic and hydrophilic environments. This property is particularly advantageous in the development of micelles and liposomes, which are widely used for targeted drug delivery. Recent studies have highlighted the potential of such derivatives in enhancing the bioavailability of therapeutic agents, particularly in cases where oral or topical administration is desired.

In the realm of biomedical research, 2-(Dioctadecylcarbamoyl)benzoic acid has been explored for its utility as a fluorescent probe. The benzoic acid moiety can be modified to emit light at specific wavelengths, enabling researchers to track biological processes in real-time. For instance, modifications of this compound have been used in cell labeling experiments to study membrane dynamics and intracellular trafficking. The long alkyl chains not only improve solubility but also enhance binding affinity to biological targets, making it a versatile tool for biochemical assays.

One of the most promising applications of CAS No 127733-92-0 is in the field of photodynamic therapy (PDT). By incorporating photosensitizing groups into its structure, this compound can be designed to generate reactive oxygen species upon exposure to light, thereby inducing targeted cell death. Preliminary research indicates that derivatives of 2-(Dioctadecylcarbamoyl)benzoic acid exhibit high efficacy in destroying cancerous cells while minimizing damage to healthy tissues. This aligns with the broader trend in oncology towards developing more precise and less invasive treatment modalities.

The synthesis of 2-(Dioctadecylcarbamoyl)benzoic acid involves multi-step organic reactions, typically starting from commercially available benzoic acid derivatives. The introduction of the dioctadecylcarbamoyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound on a larger scale, facilitating its use in industrial applications. For instance, catalytic processes have been optimized to minimize waste and energy consumption, aligning with sustainable chemistry principles.

From a regulatory perspective, CAS No 127733-92-0 does not fall under any restricted categories such as hazardous materials or controlled substances. This simplifies its handling and distribution, allowing researchers and pharmaceutical companies to utilize it without extensive regulatory hurdles. However, standard laboratory protocols must still be followed to ensure safety and reproducibility in experimental settings.

The versatility of 2-(Dioctadecylcarbamoyl)benzoic acid extends beyond its applications in medicine and biology. In materials science, this compound has been investigated for its potential use as an additive in polymer formulations. The incorporation of its long alkyl chains can modify the physical properties of polymers, enhancing their thermal stability and mechanical strength. Such modifications are particularly relevant in industries requiring durable yet flexible materials.

Recent breakthroughs in nanotechnology have further expanded the utility of CAS No 127733-92-0. Researchers have demonstrated its ability to functionalize nanoparticles for targeted drug delivery and imaging applications. By attaching this compound to the surface of nanoparticles, scientists can create systems that selectively accumulate at disease sites, improving therapeutic outcomes while reducing side effects. These innovations underscore the importance of interdisciplinary collaboration between chemists, biologists, and engineers in developing next-generation medical technologies.

The future prospects for 2-(Dioctadecylcarbamoyl)benzoic acid are promising, with ongoing research exploring new synthetic routes and applications. As computational chemistry advances, virtual screening methods are being employed to identify novel derivatives with enhanced properties. Such approaches could accelerate the discovery process and lead to more effective therapeutic agents based on this scaffold.

In conclusion,2-(Dioctadecylcarbamoyl)benzoic acid (CAS No 127733-92-0) is a multifunctional compound with significant potential across multiple domains of science and medicine. Its unique structural features make it an invaluable tool for drug delivery systems,bioimaging probes,and photodynamic therapy applications.Sustainable synthesis methods coupled with expanding research frontiers ensure that this compound will remain at forefront innovation for years come.

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Amadis Chemical Company Limited
(CAS:127733-92-0)2-(Dioctadecylcarbamoyl)benzoic acid
A889153
Purity:99%
Quantity:5g
Price ($):338.0